

Spectroscopic Data for 2-Fluoro-3-nitrobenzaldehyde Not Publicly Available

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Compound of Interest

Compound Name: 2-Fluoro-3-nitrobenzaldehyde

Cat. No.: B1313130

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An extensive search for experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) for **2-Fluoro-3-nitrobenzaldehyde** has concluded that this information is not readily available in public databases or scientific literature accessible through standard search methodologies. While spectral data for isomers such as 4-Fluoro-3-nitrobenzaldehyde and 5-Fluoro-2-nitrobenzaldehyde are accessible, the specific data for the 2-Fluoro-3-nitro isomer remains elusive.

Chemical databases and vendors list **2-Fluoro-3-nitrobenzaldehyde** (CAS No. 96516-29-9) and in some cases indicate the availability of spectroscopic data, however, the actual quantitative data is not provided. Similarly, searches in chemical literature and spectral databases did not yield any publications detailing the synthesis and full spectroscopic characterization of this specific compound.

Without the foundational experimental data, the creation of a detailed technical guide including data tables, experimental protocols, and visualizations for **2-Fluoro-3-nitrobenzaldehyde** is not possible at this time. The following sections provide general information that would be relevant to the analysis of this compound, should the data become available.

General Spectroscopic Expectations

Based on the functional groups present in **2-Fluoro-3-nitrobenzaldehyde** (an aldehyde, a nitro group, and a fluoro group attached to a benzene ring), one can predict the expected regions for its spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum would be expected to show a downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). The aromatic region would display complex splitting patterns for the three aromatic protons, influenced by both fluorine-proton and proton-proton coupling.
- ^{13}C NMR: The spectrum would exhibit a signal for the carbonyl carbon of the aldehyde at a significantly downfield chemical shift (around δ 190 ppm). The aromatic carbons would appear in the typical aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine atom showing a large coupling constant ($^1\text{J}_{\text{C-F}}$).

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for:

- The C=O stretch of the aldehyde (around 1700-1720 cm^{-1}).
- The asymmetric and symmetric stretches of the nitro group (around 1520-1560 cm^{-1} and 1340-1370 cm^{-1} , respectively).
- The C-F stretch (around 1200-1300 cm^{-1}).
- Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be expected at m/z 169, corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), the aldehyde group (-CHO, 29 Da), or a combination thereof.

Standard Experimental Protocols

While specific protocols for **2-Fluoro-3-nitrobenzaldehyde** are not available, the following are general methodologies for acquiring spectroscopic data for aromatic aldehydes.

NMR Spectroscopy: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

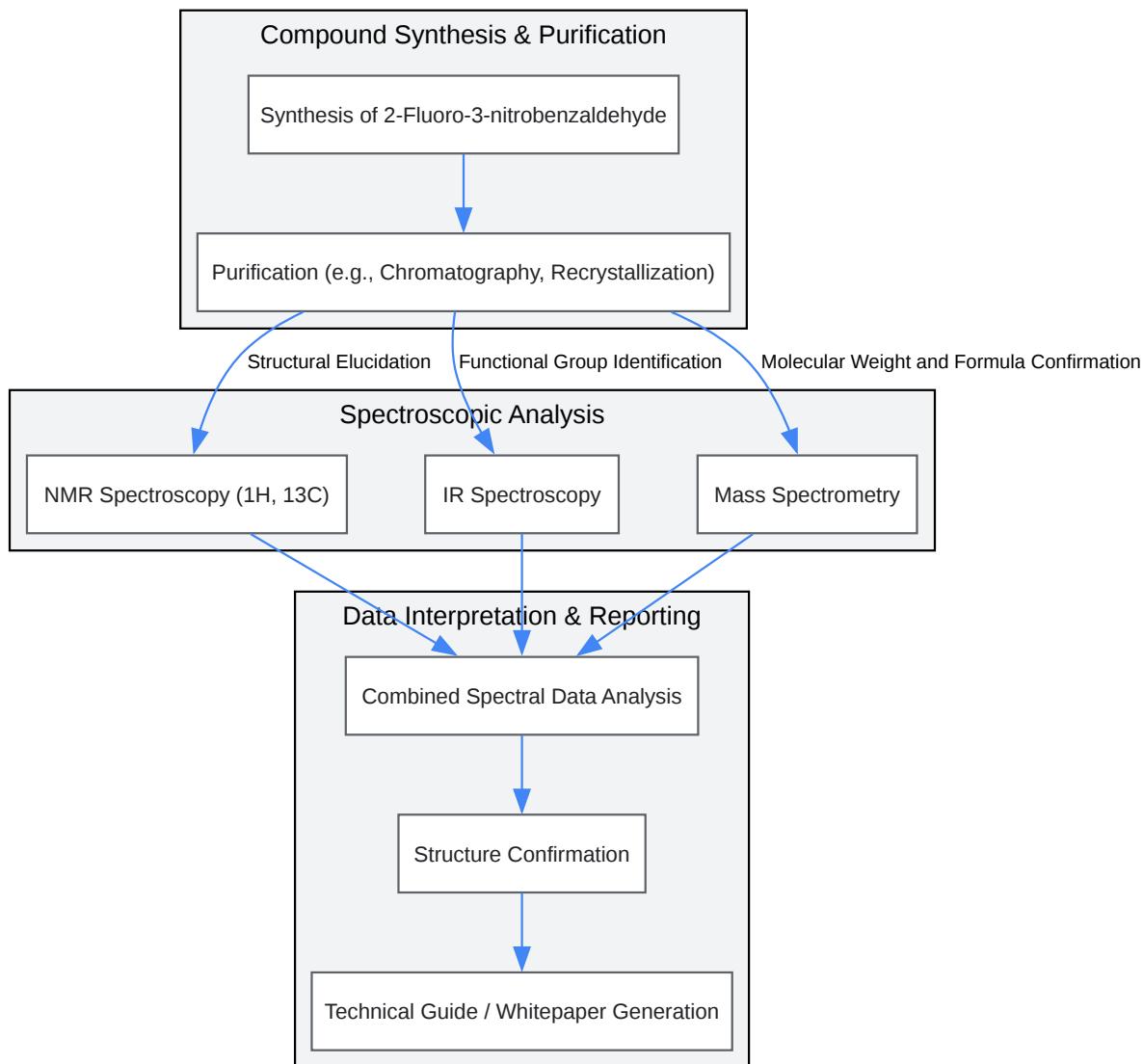
IR Spectroscopy: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (for liquids or low-melting solids). For solids, Attenuated Total Reflectance (ATR) is also a common technique.

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For volatile compounds like benzaldehyde derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a common method.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a novel or uncharacterized compound is outlined below.

General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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